6-iodonaphthalene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Iodonaphthalene-2-carbaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of an iodine atom at the 6th position and an aldehyde group at the 2nd position on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-iodonaphthalene-2-carbaldehyde typically involves the iodination of naphthalene derivatives followed by formylation. One common method is the iodination of 2-naphthol to produce 6-iodo-2-naphthol, which is then subjected to a Vilsmeier-Haack reaction to introduce the aldehyde group at the 2nd position. The reaction conditions often involve the use of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) as reagents .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling iodine and other reactive chemicals.
Chemical Reactions Analysis
Types of Reactions
6-Iodonaphthalene-2-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The iodine atom can be substituted with other nucleophiles through reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: 6-Iodonaphthalene-2-carboxylic acid.
Reduction: 6-Iodonaphthalene-2-methanol.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
6-Iodonaphthalene-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceutical intermediates and potential therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-iodonaphthalene-2-carbaldehyde in chemical reactions involves the reactivity of the aldehyde group and the iodine atom. The aldehyde group can participate in nucleophilic addition reactions, while the iodine atom can undergo substitution reactions. These reactive sites allow the compound to be versatile in various synthetic applications .
Comparison with Similar Compounds
Similar Compounds
6-Bromonaphthalene-2-carbaldehyde: Similar structure with a bromine atom instead of iodine.
6-Chloronaphthalene-2-carbaldehyde: Similar structure with a chlorine atom instead of iodine.
6-Fluoronaphthalene-2-carbaldehyde: Similar structure with a fluorine atom instead of iodine.
Uniqueness
6-Iodonaphthalene-2-carbaldehyde is unique due to the presence of the iodine atom, which is larger and more polarizable compared to other halogens. This makes it particularly useful in certain types of substitution reactions and in the synthesis of compounds that require specific electronic and steric properties .
Properties
CAS No. |
1261731-75-2 |
---|---|
Molecular Formula |
C11H7IO |
Molecular Weight |
282.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.